molecular formula C8H9BrN2O2 B14842885 Methyl 2-(aminomethyl)-6-bromoisonicotinate

Methyl 2-(aminomethyl)-6-bromoisonicotinate

Katalognummer: B14842885
Molekulargewicht: 245.07 g/mol
InChI-Schlüssel: BLCHBLQBAOWGDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(aminomethyl)-6-bromoisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a bromine atom at the 6th position and an aminomethyl group at the 2nd position on the isonicotinate ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-6-bromoisonicotinate typically involves multi-step organic reactions. One common method includes the bromination of isonicotinic acid followed by the introduction of the aminomethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(aminomethyl)-6-bromoisonicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions include various substituted isonicotinates, which can be further utilized in different chemical syntheses.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(aminomethyl)-6-bromoisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Wirkmechanismus

The mechanism by which Methyl 2-(aminomethyl)-6-bromoisonicotinate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Aminomethyl propanol: An organic compound with similar aminomethyl functionality but different structural framework.

    Methyl 2-(aminomethyl)isonicotinate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

Uniqueness: Methyl 2-(aminomethyl)-6-bromoisonicotinate is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H9BrN2O2

Molekulargewicht

245.07 g/mol

IUPAC-Name

methyl 2-(aminomethyl)-6-bromopyridine-4-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)5-2-6(4-10)11-7(9)3-5/h2-3H,4,10H2,1H3

InChI-Schlüssel

BLCHBLQBAOWGDF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=NC(=C1)Br)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.